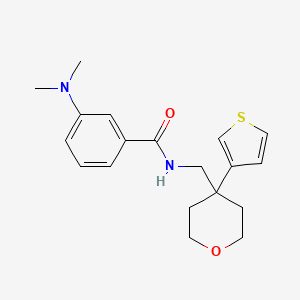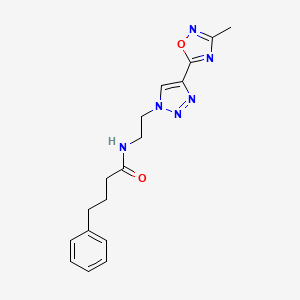
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic rings often involves multi-step synthetic routes that include cyclization reactions, nucleophilic substitutions, and click chemistry approaches. For example, compounds with antimicrobial activity have been synthesized through reactions that utilize NMR and IR spectroscopy for characterization, demonstrating the complexity and precision required in such syntheses (Ustabaş et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic methods and computational chemistry. Density functional theory (DFT) is a common tool for predicting and analyzing the geometrical structure parameters, vibrational frequencies, and electronic properties, providing insights into the molecular behavior and reactivity (Kara et al., 2021).
Chemical Reactions and Properties
Compounds featuring oxadiazole and triazole rings engage in various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are pivotal for further functionalization and for modulating the biological activity of the compounds. The antimicrobial and antifungal activities of these compounds highlight their significant reactivity and potential for drug development (Venkatagiri et al., 2018).
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated that derivatives of 1,3,4-oxadiazole and 1,2,4-triazole, closely related to the chemical structure , have been synthesized and evaluated for their potential anticancer activities. For instance, a study highlighted the synthesis of various benzamides derived from 1,3,4-oxadiazol and 1,2,3-trimethoxyphenyl, showing moderate to excellent anticancer activity against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) (Ravinaik et al., 2021).
Antimicrobial and Antibacterial Activity
Compounds containing the 1,2,4-oxadiazole and triazole moieties have also been investigated for their antimicrobial properties. A notable study synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, demonstrating good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Neuroprotective and Anticonvulsant Effects
Further research into N-(substituted benzothiazol-2-yl)amides, which share a similar pharmacophore with the compound , has uncovered significant anticonvulsant and neuroprotective effects. One compound in particular, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, displayed effective median doses in several neuroprotective and anticonvulsant models (Hassan et al., 2012).
Catalysis in Aqueous Media
Compounds with structural elements of 1,2,4-oxadiazole and 1,2,3-triazole have been utilized in catalysis, demonstrating the versatility of these structures in synthetic chemistry. One study synthesized palladium(II) complexes using these ligands, which proved to be high-turnover-number catalysts for C-C cross-coupling reactions in green chemistry conditions (Bumagin et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-13-19-17(25-21-13)15-12-23(22-20-15)11-10-18-16(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRHKAQYPHZTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)
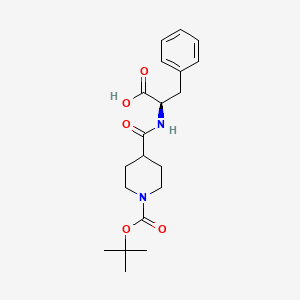
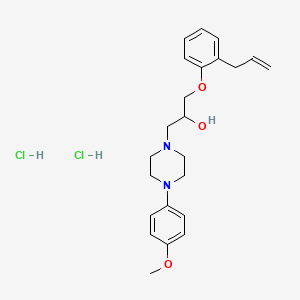
![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)
![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)
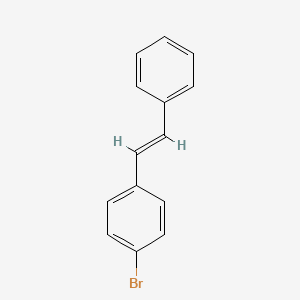
![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)
![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)
![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
